2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that combines a pyrido[1,2-a]pyrimidine core with a piperazine ring substituted with a 5-fluoropyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as the condensation of 2-aminopyridine with a suitable aldehyde or ketone.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrido[1,2-a]pyrimidine derivative reacts with piperazine.
Substitution with 5-fluoropyrimidine: The final step involves the substitution of the piperazine ring with a 5-fluoropyrimidine moiety, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit protein kinases.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can be used in chemical biology to probe the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell growth, differentiation, and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with potential anticancer activity.
Quinazoline: A related compound with a different ring fusion pattern but similar biological activities.
Uniqueness
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which combines the pyrido[1,2-a]pyrimidine core with a piperazine ring and a 5-fluoropyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-12-10-18-16(19-11-12)22-7-5-21(6-8-22)14-9-15(24)23-4-2-1-3-13(23)20-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYBBRSQLPEEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N3C=CC=CC3=N2)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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